tert-Butyl 4-((methyl(pyrazin-2-ylmethyl)amino)methyl)piperidine-1-carboxylate
Description
Chemical Structure and Significance tert-Butyl 4-((methyl(pyrazin-2-ylmethyl)amino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrazine heterocycle and a tert-butyl carbamate protective group. The pyrazine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4) confers distinct electronic properties, influencing hydrogen bonding and π-π interactions, which are critical in medicinal chemistry for receptor binding. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes. This compound is likely an intermediate in pharmaceutical research, particularly for kinase inhibitors or central nervous system (CNS) agents, given the prevalence of piperidine and pyrazine motifs in such therapeutics .
Properties
IUPAC Name |
tert-butyl 4-[[methyl(pyrazin-2-ylmethyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)21-9-5-14(6-10-21)12-20(4)13-15-11-18-7-8-19-15/h7-8,11,14H,5-6,9-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZFUKCFTZCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)CC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115763 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[methyl(2-pyrazinylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420847-91-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[methyl(2-pyrazinylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420847-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[methyl(2-pyrazinylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structural analogs, their substituents, molecular weights, and applications:
Detailed Analysis
Pyridine vs. Pyrazine Substitution The pyridine analog (CAS 1707580-61-7) has a single nitrogen in its aromatic ring, favoring interactions with hydrophobic pockets in proteins. The bromopyrazine derivative (CAS 2377032-80-7) demonstrates how halogenation increases molecular weight (410.31 vs. ~300–340 for others) and reactivity, though bromine’s steric bulk may hinder metabolic stability .
Functional Group Impact on Applications The phenylamino derivative’s inclusion in precursor lists () highlights the risks associated with aromatic amines in unregulated synthesis. The diazoacetyl analog () is highly reactive, suitable for photochemical or catalytic reactions, whereas the target compound’s stable tert-butyl and methyl groups suggest a focus on pharmacokinetic optimization .
Synthetic and Stability Considerations
- The discontinued status of the bromopyrazine compound () suggests challenges in scalability or stability. The target compound’s methyl group may mitigate these issues, offering a balance between reactivity and synthetic feasibility .
- The chloro-methylpyrimidine analog (CAS 1289386-94-2) demonstrates how heterocyclic substituents (pyrimidine vs. pyrazine) influence molecular weight and binding kinetics, with pyrimidines often preferred in antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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